5-(Tributylstannyl)-1,3-thiazole
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(Tributylstannyl)-1,3-thiazole”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis and radioiodination of a benzofuran derivative . Another study presents a palladium-catalyzed cross-coupling reaction of a tributylstannyl-fluoropyrazole .Scientific Research Applications
Synthesis of Biologically Active Molecules
5-(Tributylstannyl)thiazole: is a versatile reagent in the synthesis of various biologically active thiazole derivatives. These derivatives have been found to exhibit a wide range of biological activities, including antioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic properties . The compound’s ability to undergo electrophilic substitution at the C-5 position makes it a valuable precursor in the synthesis of these pharmacologically significant molecules.
Stille Cross-Coupling Reactions
In organic synthesis, 5-(Tributylstannyl)thiazole is employed as a reagent for the Stille cross-coupling reaction . This reaction is pivotal for forming carbon-carbon bonds between various organic substrates, leading to the creation of complex molecular architectures. The Stille coupling is particularly useful due to its mild reaction conditions and tolerance of a wide range of functional groups.
Development of Antitumor Agents
Thiazole derivatives, including those derived from 5-(Tributylstannyl)thiazole , have been explored for their potential as antitumor agents. Some synthesized thiazole compounds have shown promising results in inhibiting tumor growth and proliferation . The structural modification of thiazole rings can lead to new molecules with potent antitumor activities.
Material Science Applications
5-(Tributylstannyl)thiazole: derivatives have applications in material science, including the development of photographic sensitizers , liquid crystals , and dyes . The electronic properties of the thiazole ring make it suitable for use in materials that require specific light-absorbing or emitting characteristics.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit significant biological activity against various bacteria and pathogens . They are also known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .
Mode of Action
Thiazole derivatives are known to disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, blocking cell division at mitosis, leading to cell cycle arrest at metaphase, and eventually causing cell death . This disruption of tubulin dynamics is particularly detrimental to cancer cells, which are more frequently in the division phase than normal cells .
Biochemical Pathways
These include cell proliferation, cellular transport, intracellular trafficking, and angiogenesis . The disruption of these processes can lead to a range of downstream effects, including cell death.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
tributyl(1,3-thiazol-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNSHUNTJWVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376847 | |
Record name | 5-(Tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tributylstannyl)-1,3-thiazole | |
CAS RN |
157025-33-7 | |
Record name | 5-(Tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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